Cyclohexylsulfanyl-acetic acid
Overview
Description
Cyclohexylsulfanyl-acetic acid is an organic compound with the molecular formula C8H14O2S. It is characterized by the presence of a cyclohexyl group attached to a sulfanyl (thioether) group, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylsulfanyl-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylthiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Cyclohexylthiol and Chloroacetic Acid Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylsulfanyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Cyclohexylsulfinyl-acetic acid, cyclohexylsulfonyl-acetic acid.
Reduction: Cyclohexylsulfanyl-ethanol.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexylsulfanyl-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of cyclohexylsulfanyl-acetic acid is primarily related to its functional groups. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity. The sulfanyl group can undergo redox reactions, impacting the compound’s stability and reactivity. These properties make this compound a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Cyclohexylsulfanyl-acetic acid can be compared with other similar compounds, such as:
Cyclohexylthioacetic acid: Similar structure but with a thioether group instead of a sulfanyl group.
Cyclohexylsulfinyl-acetic acid: An oxidized form of this compound with a sulfinyl group.
Cyclohexylsulfonyl-acetic acid: A further oxidized form with a sulfonyl group.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a sulfanyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-cyclohexylsulfanylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVJXMXGVHARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031509 | |
Record name | 2-(Cyclohexylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52363-15-2 | |
Record name | 2-(Cyclohexylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52363-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclohexylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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